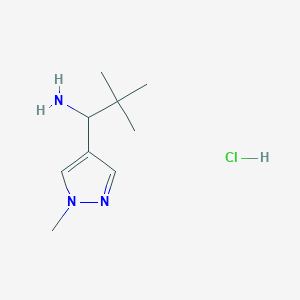
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride
Descripción general
Descripción
The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. It’s often used in the development of various drugs due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a propane chain with two methyl groups at the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole compounds are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Derivative Generation : Research highlights the utility of similar pyrazol-containing compounds in generating structurally diverse libraries through alkylation and ring closure reactions. These reactions facilitate the production of dithiocarbamates, thioethers, and various azole derivatives, among others, demonstrating the compound's utility as a versatile building block in organic synthesis (G. Roman, 2013).
Ligand Synthesis for Coordination Chemistry : Flexible ligands incorporating pyrazole units, such as bis(pyrazol-1-yl)alkanes, have been prepared for use in coordination chemistry. These ligands show promise in forming complexes with potential applications in catalysis and material science (A. Potapov et al., 2007).
Material Science and Hydrogel Modification : In the context of material science, pyrazole derivatives have been used to modify poly(vinyl alcohol)/acrylic acid hydrogels via radiation-induced polymerization, improving the hydrogels' swelling behavior and thermal stability. These modifications have implications for medical applications, including drug delivery systems (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antimicrobial and Antifungal Applications : Some pyrazole derivatives exhibit significant biological activities, including antimicrobial and antifungal effects. These compounds have potential applications in developing new therapeutic agents (Rafah F. Al-Smaisim, 2012).
Polymerization Catalysts : Pyrazole-containing ligands have been employed in the polymerization of methyl methacrylate, indicating their potential as catalysts in the production of high-molecular-weight polymers with narrow polydispersity indices (Sujin Shin et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-5-11-12(4)6-7;/h5-6,8H,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKNONBJPHWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN(N=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





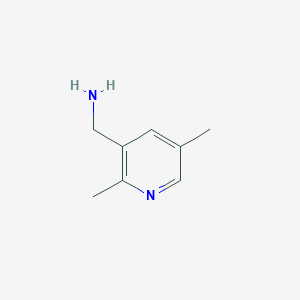
![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)
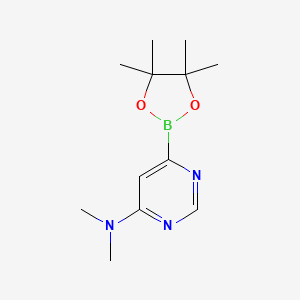
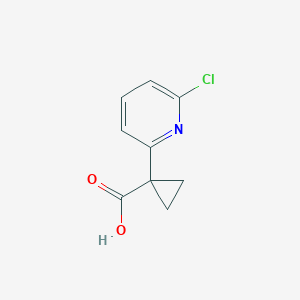
![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)
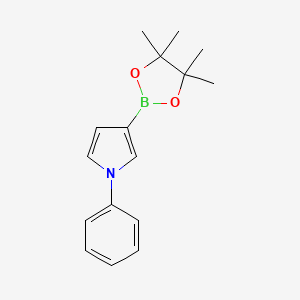
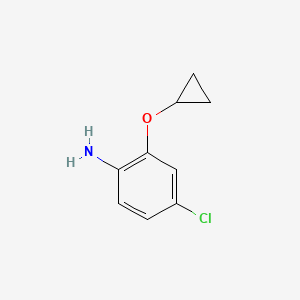
![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)
![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)


![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)